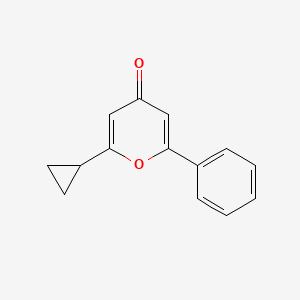

2-Cyclopropyl-6-phenyl-4H-pyran-4-one

説明

Significance of the 4H-Pyran-4-one Scaffold in Organic Synthesis

The 4H-pyran-4-one scaffold is a privileged six-membered heterocyclic ring containing an oxygen atom and a ketone group. This structural motif is a versatile building block in organic synthesis, providing a template for the construction of a wide array of more complex molecules. nih.govrsc.org Its importance is underscored by its presence in numerous natural products, including flavonoids, coumarins, and xanthones, which exhibit a broad spectrum of biological activities. rsc.org The reactivity of the 4H-pyran-4-one ring, which includes susceptibility to nucleophilic attack and participation in cycloaddition reactions, allows for diverse chemical transformations, making it a valuable intermediate for synthetic chemists. smolecule.com

Overview of Substituted 4H-Pyran-4-one Derivatives

Substituted 4H-pyran-4-one derivatives are a diverse class of compounds that have garnered significant interest in medicinal chemistry. These derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net For instance, certain derivatives have shown potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs. nih.gov The biological activity of these compounds is often attributed to the specific substituents on the pyranone ring, which can influence their physicochemical properties and their interactions with biological targets. The development of efficient synthetic methods, such as multicomponent reactions, has further facilitated the exploration of new and diverse substituted 4H-pyran-4-one derivatives. researchgate.netgrowingscience.com

Specific Focus on 2-Cyclopropyl-6-phenyl-4H-pyran-4-one within the Pyranone Class

Within the extensive family of pyranones, 2-Cyclopropyl-6-phenyl-4H-pyran-4-one is a distinct derivative featuring a cyclopropyl (B3062369) group at the 2-position and a phenyl group at the 6-position. This particular substitution pattern imparts unique structural and electronic properties to the molecule. The presence of the strained cyclopropyl ring and the aromatic phenyl group influences the reactivity and potential biological activity of the compound. Research into this specific molecule contributes to the broader understanding of how different substituents on the 4H-pyran-4-one scaffold can modulate its chemical behavior and potential applications.

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropyl-6-phenylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-12-8-13(10-4-2-1-3-5-10)16-14(9-12)11-6-7-11/h1-5,8-9,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWFETNACZEBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl 6 Phenyl 4h Pyran 4 One and Analogous Structures

Historical Development of 4H-Pyran-4-one Synthesis

The history of 4H-pyran-4-one synthesis is rooted in the manipulation of naturally derived and simple organic precursors. The parent compound, γ-pyrone (pyran-4-one), can be synthesized from 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. wisconsin.edu This process involves the decarboxylation of chelidonic acid via reflux to produce the core pyrone structure. wisconsin.edu The first synthesis of the isomeric 4H-pyran ring system was reported in 1962, achieved through the thermal decomposition of 2-acetoxy-3,4-dihydro-2H-pyran. nih.gov These early methods laid the groundwork for more complex and controlled syntheses of substituted pyranones. Over time, synthetic focus shifted towards constructing the pyranone ring from acyclic precursors, allowing for greater diversity in substitution patterns.

Classical and Contemporary Synthetic Routes to 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

While specific literature detailing the synthesis of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one is limited, numerous established methods for preparing analogous 2,6-disubstituted-4H-pyran-4-ones can be applied. These routes involve the strategic formation of the oxacyclic ring through various bond-forming reactions.

Cyclocondensation reactions represent a classical and direct approach to the pyranone skeleton. A prominent method involves the reaction of 1,3-diketone dianions with aldehydes. researchgate.net For the synthesis of a 6-aryl substituted pyranone, the dianion of an appropriate 1,3-diketone (such as acetylacetone (B45752) for a 6-methyl analog) reacts with an aldehyde. researchgate.net Subsequent work-up with acid promotes the cyclization and dehydration to yield the final 2,6-disubstituted-4H-pyran-4-one. researchgate.net

To synthesize the target compound, this would conceptually involve the dianion of 1-cyclopropyl-1,3-butanedione (B49227) reacting with benzaldehyde. The regioselectivity of the cyclization is a critical factor in this approach.

Modern synthetic strategies include intramolecular rearrangements of carefully designed precursors. One such approach is the Brønsted acid-catalyzed regioselective cycloisomerization of 5,2-enyne-1-ones. researchgate.net In this type of reaction, the Brønsted acid serves as a dual catalyst, activating both the carbonyl and alkyne functionalities in a cascade process to facilitate a 6-exo-trig cyclization, forming the 2,3-dihydro-4H-pyran-4-one ring system which can be a precursor to the fully unsaturated pyranone. researchgate.net

Transition metal catalysis offers powerful and efficient pathways to pyran derivatives. researchgate.net Various metals have been employed to catalyze the formation of the pyran ring. For instance, inexpensive and readily available nano-powder iron(III) oxide can catalyze a tandem process involving an aldol (B89426) condensation, a Michael-type addition, and a dehydrating annulation to construct 4-substituted-4H-pyrans. organic-chemistry.org

More sophisticated catalytic systems have also been developed. A rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition sequence has been used to assemble tetrahydrothiopyran-4-ones, a sulfur-containing analog of the target structure. acs.org Copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have been utilized as a recyclable catalyst for the green synthesis of 4H-pyran derivatives in ethanol (B145695) at room temperature. royalsocietypublishing.orgsemanticscholar.org This method proceeds via a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a β-dicarbonyl compound. semanticscholar.org

Organocatalysis has emerged as an environmentally benign and powerful tool for synthesizing heterocyclic compounds. An energy-efficient and facile synthesis of diverse 4H-pyrans has been described using 2-aminopyridine (B139424) as a low-cost organocatalyst. tandfonline.com This method involves the reaction of aryl aldehydes, malononitrile, and various 1,3-diketoesters at ambient temperature. tandfonline.com

In a notable example of green chemistry, the naturally occurring biopolymer sodium alginate, extracted from brown seaweed, has been used as an effective organocatalyst. nih.gov It catalyzes the one-pot reaction between aldehydes, malononitrile, and 1,3-dicarbonyl compounds in water at room temperature to afford 2-amino-3-cyano-4H-pyran derivatives with high yields. nih.gov The catalyst is easily separated and can be reused. nih.gov

Multicomponent Reaction Strategies for Pyranone Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. mjbas.com MCRs are recognized as reliable and green synthetic methodologies due to their high atom economy, simplified procedures, and reduced reaction times. mjbas.com They have become a cornerstone for the synthesis of 4H-pyran libraries. mjbas.combohrium.com

The most common MCR for 4H-pyran synthesis is the three-component condensation of an aldehyde, an active methylene (B1212753) compound (typically malononitrile), and a 1,3-dicarbonyl compound. nih.govresearchgate.net This reaction has been carried out using a vast array of catalysts under various conditions.

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl enolate to the resulting arylidene malononitrile intermediate, and subsequent intramolecular cyclization and dehydration. researchgate.net

The table below summarizes various catalytic systems used in multicomponent syntheses of 4H-pyran derivatives.

These MCR strategies provide powerful and flexible platforms for generating libraries of substituted 4H-pyrans, and the appropriate choice of a 1,3-dicarbonyl precursor, such as 1-cyclopropyl-5-phenyl-1,3,5-pentanetrione or a related equivalent, would be a viable route to the target molecule 2-Cyclopropyl-6-phenyl-4H-pyran-4-one.

Stereoselective Synthesis of Chiral 4H-Pyran-4-one Derivatives

The development of stereoselective methods for the synthesis of chiral 4H-pyran-4-one derivatives is an area of growing interest, driven by the demand for enantiomerically pure compounds in pharmaceutical applications. While direct asymmetric synthesis of 2,6-disubstituted 4H-pyran-4-ones remains a challenge, several strategies have been developed for related pyran structures that can be adapted for this purpose.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and environmentally benign alternative to traditional methods. tandfonline.comrwth-aachen.de Chiral amines, such as proline and its derivatives, and imidazolidinones, famously used in MacMillan's catalysts, are capable of activating substrates towards enantioselective transformations. youtube.com For the synthesis of chiral pyrans, these catalysts can facilitate asymmetric Michael additions, Diels-Alder reactions, or cascade reactions. tandfonline.comrwth-aachen.denih.gov For instance, an asymmetric Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, can generate a chiral intermediate that subsequently cyclizes to form the pyran ring with high enantioselectivity. youtube.com

Another approach involves the stereoselective construction of tetrahydropyran (B127337) rings, which can then be oxidized to the corresponding 4H-pyran-4-one. Efficient and stereoselective syntheses of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have been reported, utilizing the Horner-Wadsworth-Emmons reaction on a pyranone ring. The key intermediates in this synthesis were prepared through a highly stereoselective Michael addition of organocuprates or Grignard reagents to a dihydropyranone precursor. nih.gov Similarly, asymmetric pyran annulation processes have been developed for the convergent synthesis of cis- or trans-disubstituted tetrahydropyrans from two different aldehyde components. nih.gov These methods provide precise control over the stereochemistry at the C2 and C6 positions, which is crucial for creating chiral pyran scaffolds. rsc.org

Although direct stereoselective synthesis of 2-cyclopropyl-6-phenyl-4H-pyran-4-one has not been extensively documented, these organocatalytic and stepwise stereoselective approaches provide a foundational framework for its potential asymmetric synthesis.

Green Chemistry Approaches in 4H-Pyran-4-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 4H-pyran-4-ones, to minimize environmental impact. Key strategies include the use of multicomponent reactions (MCRs), employment of eco-friendly and recyclable catalysts, and the use of greener solvents or solvent-free conditions. nih.gov

Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and efficient. tandfonline.com The synthesis of polyfunctionalized 4H-pyrans is often achieved through a three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.govresearchgate.net This approach simplifies procedures, reduces waste, and saves time and energy compared to traditional multi-step syntheses.

A significant focus in green pyran synthesis is the development of novel catalysts. Various heterogeneous and reusable catalysts have been explored, including:

Nano-powder magnetite (Fe₃O₄) or iron(III) oxide (Fe₂O₃): These inexpensive and commercially available catalysts have been used for the straightforward construction of 4H-pyrans through a tandem aldol condensation, Michael addition, and dehydrating annulation process. organic-chemistry.org

K₂CO₃ in water/ethanol: This simple and inexpensive base has been used to catalyze the three-component condensation of acetophenones, aromatic aldehydes, and acetoacetanilides, offering high yields in an environmentally friendly solvent system. nih.gov

Stirring-induced emulsion synthesis: For reactions like the Claisen-Schmidt condensation, which can form intermediates for pyran synthesis, a surfactant-free emulsion technique using NaOH as a catalyst has been developed. This method separates the reactants by phase, minimizing side reactions and allowing for easy product separation and large-scale production. rsc.org

The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to accelerate reaction rates and improve yields in pyran synthesis, often under milder conditions than conventional heating.

| Catalyst System | Reaction Type | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| K₂CO₃ (10 mol%) | Three-component condensation | H₂O/EtOH, Room Temp. | High yield, green solvent, simple work-up | nih.gov |

| Nano-powder Fe₃O₄ | Tandem Aldol-Michael-Annulation | Not specified | Inexpensive, straightforward, fast protocol | organic-chemistry.org |

| NaOH | Claisen-Schmidt Condensation | Stirring-induced emulsion (surfactant-free) | High selectivity, scalable, easy separation | rsc.org |

| 2-aminopyridine | Domino MCR | Ambient Temperature | Low-cost organocatalyst, high yields, short reaction time | tandfonline.com |

Synthesis of Key Intermediates for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one Scaffolds

The synthesis of 2-cyclopropyl-6-phenyl-4H-pyran-4-one relies on the availability of specific precursor molecules. A common and versatile retrosynthetic approach involves the cyclocondensation of a 1,3,5-tricarbonyl equivalent. This can be dissected into two primary building blocks: a 1,3-dicarbonyl compound and an acylating agent or an α,β-unsaturated ketone. For the target molecule, two logical pathways involve the preparation of either a cyclopropyl-substituted diketone or a phenyl-substituted diketone.

Pathway 1: Cyclopropyl-Substituted Intermediates A key intermediate for this route is a 1,3-diketone bearing a cyclopropyl (B3062369) group, such as 1-cyclopropylbutane-1,3-dione . The synthesis of such compounds can be achieved via the Claisen condensation. A patented process describes the acylation of cyclopropyl methyl ketone with an acetic acid ester (e.g., methyl acetate (B1210297) or ethyl acetate) in the presence of an alkali metal alcoholate like sodium ethoxide. google.com This method provides a direct route to the required cyclopropyl β-diketone.

Pathway 2: Phenyl-Substituted Intermediates Alternatively, the synthesis can start from a phenyl-substituted 1,3-diketone, such as 1-phenylbutane-1,3-dione (benzoylacetone) . This intermediate is commercially available or can be synthesized via the Claisen condensation of acetophenone (B1666503) and ethyl acetate. More complex 1,3-diketones can be prepared from carboxylic acids and aromatic ketones using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH), which facilitates the direct acylation. beilstein-journals.orgresearchgate.net

Once the 1,3-diketone is obtained, it can be reacted with an appropriate partner to form the pyran-4-one ring. For example, 1-cyclopropylbutane-1,3-dione could be condensed with benzoyl chloride or a related benzoylating agent. Alternatively, a chalcone-type intermediate, 1-cyclopropyl-3-phenylprop-2-en-1-one , could be formed first via a Claisen-Schmidt condensation between cyclopropyl methyl ketone and benzaldehyde. Subsequent reaction with an acylating agent and cyclization would yield the final pyranone.

| Key Intermediate | Structure | Synthetic Precursors | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Cyclopropylbutane-1,3-dione |  | Cyclopropyl methyl ketone + Ethyl acetate | Claisen Condensation | google.com |

| 1-Phenylbutane-1,3-dione (Benzoylacetone) |  | Acetophenone + Ethyl acetate | Claisen Condensation | organic-chemistry.org |

| 1-Cyclopropyl-3-phenylprop-2-en-1-one (Cyclopropyl Phenyl Chalcone) |  | Cyclopropyl methyl ketone + Benzaldehyde | Claisen-Schmidt Condensation | numberanalytics.com |

Optimization of Reaction Conditions and Yield for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

Optimizing the reaction conditions is critical for maximizing the yield and purity of 2-cyclopropyl-6-phenyl-4H-pyran-4-one. The final ring-forming step, typically a cyclocondensation, is influenced by several factors including the choice of catalyst, solvent, temperature, and reaction time.

The Claisen-Schmidt condensation, which forms an α,β-unsaturated ketone (chalcone) intermediate, is a pivotal reaction in many pyran syntheses. numberanalytics.comscispace.com The efficiency of this step is highly dependent on the base used, with common choices being sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). numberanalytics.com The subsequent cyclization to the 4H-pyran-4-one can be promoted by either acid or base catalysis.

Catalyst Selection: The choice between an acid or base catalyst for the final cyclization can significantly affect the reaction outcome. Acid catalysts, such as sulfuric acid or trifluoroacetic acid, can promote the dehydration and ring closure of a 1,3,5-triketone intermediate. Base-catalyzed pathways often proceed through the formation of an enolate followed by intramolecular cyclization. For multicomponent syntheses, organocatalysts like piperidine (B6355638) or DABCO have been shown to be effective. nih.gov

Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. While polar protic solvents like ethanol are common, greener options like water-ethanol mixtures or even solvent-free conditions have proven effective, especially when combined with solid-supported catalysts. nih.gov Solvent-free grinding methods can also improve efficiency and reduce environmental impact. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Optimization typically involves finding the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation. numberanalytics.comresearchgate.net

The following table illustrates a hypothetical optimization study for a model reaction forming a 2,6-disubstituted-4H-pyran-4-one, demonstrating how systematic variation of parameters can lead to improved yields.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine (10) | Ethanol | Reflux | 12 | 55 |

| 2 | K₂CO₃ (20) | Ethanol | Reflux | 8 | 68 |

| 3 | K₂CO₃ (20) | H₂O/EtOH (1:1) | 80 | 6 | 75 |

| 4 | NaOH (15) | Ethanol | Room Temp. | 24 | 40 |

| 5 | K₂CO₃ (20) | Solvent-free | 100 | 2 | 85 |

| 6 | Fe₃O₄ (15) | Solvent-free | 100 | 1.5 | 92 |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 6 Phenyl 4h Pyran 4 One

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group at the 6-position of the pyranone ring is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the electronic properties of the 4H-pyran-4-one ring system, which acts as a deactivating group. This deactivation is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the phenyl ring, making it less reactive towards electrophiles. wikipedia.orglibretexts.org Consequently, harsher reaction conditions are often required compared to benzene (B151609).

The pyranone substituent directs incoming electrophiles primarily to the meta position of the phenyl ring. The ortho and para positions are more deactivated due to the resonance-withdrawing effect of the carbonyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 2-Cyclopropyl-6-(3-nitrophenyl)-4H-pyran-4-one |

| Br₂/FeBr₃ (Bromination) | 2-Cyclopropyl-6-(3-bromophenyl)-4H-pyran-4-one |

| SO₃/H₂SO₄ (Sulfonation) | 2-Cyclopropyl-6-(3-sulfophenyl)-4H-pyran-4-one |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 2-Cyclopropyl-6-(3-alkylphenyl)-4H-pyran-4-one |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 2-Cyclopropyl-6-(3-acylphenyl)-4H-pyran-4-one |

Nucleophilic Additions and Substitutions on the 4H-Pyran-4-one Ring

The 4H-pyran-4-one ring possesses several electrophilic centers that are susceptible to nucleophilic attack. The most reactive sites are the C2, C4, and C6 positions. The carbonyl carbon (C4) is a hard electrophilic center, while the C2 and C6 positions, being part of a conjugated system, are softer electrophilic centers.

Nucleophilic attack can lead to a variety of products, including addition products, ring-opened compounds, or even ring transformation products. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 2: Representative Nucleophilic Additions to the 4H-Pyran-4-one Ring

| Nucleophile | Site of Attack | Product Type |

| Grignard Reagents (e.g., RMgBr) | C4 | 1,2-Addition to carbonyl, forming a tertiary alcohol |

| Organolithium Reagents (e.g., RLi) | C4 | 1,2-Addition to carbonyl, forming a tertiary alcohol |

| Hydride Reagents (e.g., NaBH₄) | C4 | Reduction of the carbonyl to a secondary alcohol |

| Amines (e.g., RNH₂) | C2 or C6 | Ring-opening followed by recyclization to pyridinones |

| Hydroxylamine | C2 or C6 | Ring-opening or attack at cyano groups if present acs.orgnih.gov |

| Hydrazines | C2 or C6 | Ring-opening and rearrangement reactions acs.orgnih.gov |

Ring-Opening and Rearrangement Reactions of 4H-Pyran-4-ones

The strained ether linkage and the presence of the carbonyl group make the 4H-pyran-4-one ring susceptible to ring-opening reactions under various conditions, particularly with strong nucleophiles or under acidic/basic catalysis. wikipedia.orgyoutube.commdpi.com

For instance, treatment with strong bases like sodium hydroxide (B78521) can lead to the hydrolysis of the pyranone ring, forming a 1,3,5-triketone intermediate, which can then undergo further reactions. Similarly, strong acids can catalyze the ring opening by protonating the ether oxygen, making the ring more susceptible to nucleophilic attack.

Cycloaddition Reactions Involving the 4H-Pyran-4-one System

The conjugated diene system within the 4H-pyran-4-one ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org In these reactions, the pyranone can act as the diene component, reacting with a dienophile. The reactivity of the pyranone in Diels-Alder reactions is influenced by its substituents. Electron-withdrawing groups on the pyranone ring can enhance its reactivity towards electron-rich dienophiles (inverse-electron-demand Diels-Alder). rsc.org

The initial cycloadducts are often unstable and can undergo subsequent reactions, such as the elimination of carbon dioxide, to form new aromatic or heterocyclic systems.

Table 3: Potential Cycloaddition Reactions of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

| Dienophile | Reaction Type | Expected Product |

| Electron-rich alkenes | Diels-Alder | Bicyclic adduct, followed by potential rearrangement |

| Electron-deficient alkynes | Diels-Alder | Substituted benzene derivatives after CO₂ extrusion |

| Nitrile oxides | 1,3-Dipolar Cycloaddition | Isoxazole-substituted pyranones |

Functional Group Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group at the C2 position is known for its unique electronic and steric properties. fiveable.me While generally stable, its high ring strain allows it to undergo specific transformations that are not typical for other alkyl groups. wikipedia.orgmasterorganicchemistry.com

Under certain conditions, such as in the presence of strong acids or transition metal catalysts, the cyclopropyl ring can undergo ring-opening reactions. For example, treatment with hydrohalic acids (HX) can lead to the formation of a γ-haloketone. The regioselectivity of the ring opening is influenced by the electronic nature of the pyranone ring. The cyclopropyl group can also stabilize an adjacent carbocation, a property that can be exploited in certain synthetic transformations. wikipedia.orgacs.org

Mechanistic Studies of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one Transformations

Role of Substituents on Reaction Pathways

The reactivity and regioselectivity of the reactions of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one are significantly influenced by its substituents.

Phenyl Group at C6: The phenyl group is a bulky substituent that can exert steric hindrance, potentially influencing the approach of nucleophiles to the C6 position. Electronically, it is a weakly deactivating group when attached to the pyranone ring, and it directs incoming electrophiles to the meta position during electrophilic aromatic substitution.

Cyclopropyl Group at C2: The cyclopropyl group is considered to be electron-donating through its unique bent bonds, which have some π-character. wikipedia.orgstackexchange.com This can influence the electron density of the pyranone ring and affect its reactivity. For instance, its electron-donating nature might slightly activate the pyranone ring towards certain electrophilic attacks or influence the regioselectivity of nucleophilic additions. Sterically, it is less bulky than a phenyl group but can still play a role in directing the stereochemical outcome of reactions at the C2 position.

The interplay between the electronic and steric effects of both the cyclopropyl and phenyl groups ultimately determines the specific reaction pathways and the nature of the resulting products.

Identification and Characterization of Reaction Intermediates

There is no specific literature detailing the isolation or spectroscopic characterization of reaction intermediates involving 2-Cyclopropyl-6-phenyl-4H-pyran-4-one. Mechanistic studies on related 4H-pyran-4-one systems suggest the potential for various transient species depending on the reaction conditions. For instance, in photochemical reactions, zwitterionic intermediates have been proposed for the parent 4-pyrone scaffold. In acid- or base-catalyzed reactions, protonated or enolate-type intermediates would be expected.

The reactivity of the 2-cyclopropyl and 6-phenyl substituents would undoubtedly influence the stability and structure of any intermediates. The cyclopropyl group, for example, could participate in ring-opening reactions under certain conditions, potentially leading to homoallylic or other rearranged intermediates. The phenyl group can influence the electron density of the pyranone ring system, thereby affecting the stability of charged intermediates. However, without specific studies on 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, any discussion of its reaction intermediates remains speculative.

A theoretical investigation into the reaction of a phenyl radical with an amino radical has been conducted, which provides some insight into the potential energy surface of related reactive species, but this does not directly address the intermediates of the target molecule in common organic reactions. researchgate.net

Table 1: Hypothetical Reaction Intermediates of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one (Based on General Pyranone Reactivity)

| Reaction Type | Plausible Intermediate | Method of Characterization (Hypothetical) |

| Photochemical Excitation | Zwitterionic Species | Time-resolved spectroscopy |

| Acid-Catalyzed Reaction | Protonated Carbonyl | NMR spectroscopy at low temperature |

| Base-Catalyzed Reaction | Enolate Anion | Trapping experiments, NMR spectroscopy |

| Reaction with Nucleophiles | Hemiketal-like Adduct | Isolation and crystallographic analysis |

Note: This table is illustrative and based on general chemical principles, not on published data for the specific compound.

Kinetic and Thermodynamic Aspects of Reactivity

Specific kinetic and thermodynamic data for reactions involving 2-Cyclopropyl-6-phenyl-4H-pyran-4-one are not available in the current body of scientific literature. To determine parameters such as reaction rates, activation energies (Ea), and changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions of this compound, dedicated experimental studies would be necessary.

Kinetic investigations on the formation of related tetrahydrobenzo[b]pyran systems have been performed, providing activation parameters for those specific multi-component reactions. acs.org These studies highlight the type of experimental work, such as UV-Vis spectrophotometry, that would be required to understand the kinetic profile of reactions involving 2-Cyclopropyl-6-phenyl-4H-pyran-4-one.

Computational chemistry could also provide valuable insights into the thermodynamics of reactions involving this molecule. For example, density functional theory (DFT) calculations could be used to model reaction pathways and determine the relative energies of reactants, transition states, and products. Such a theoretical study has been performed on the reaction between phenyl and amino radicals, yielding calculated rate constants and thermodynamic data for that specific system. researchgate.net However, similar computational studies focused on 2-Cyclopropyl-6-phenyl-4H-pyran-4-one have not been reported.

Table 2: Required Experimental and Computational Data for Kinetic and Thermodynamic Analysis

| Parameter | Experimental Technique (Required) | Computational Method (Required) |

| Rate Constant (k) | Spectroscopic monitoring (e.g., UV-Vis, NMR) over time | Not directly calculated; derived from transition state theory |

| Activation Energy (Ea) | Arrhenius plot from temperature-dependent kinetic studies | Calculation of transition state energy relative to reactants |

| Enthalpy of Reaction (ΔH) | Calorimetry | Calculation of the difference in total electronic energies and thermal corrections |

| Entropy of Reaction (ΔS) | Not directly measured; derived from thermodynamic equations | Calculation from vibrational frequencies and rotational/translational partition functions |

| Gibbs Free Energy of Reaction (ΔG) | Derived from equilibrium constant or ΔG = ΔH - TΔS | Calculation from the difference in total electronic energies and thermal corrections to the Gibbs free energy |

Note: This table outlines the necessary data that is currently unavailable for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 6 Phenyl 4h Pyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, both ¹H and ¹³C NMR data have been reported, confirming its structural features. youtube.com

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer, exhibits distinct signals corresponding to the different protons in the molecule. youtube.com The aromatic protons of the phenyl group appear as a multiplet in the downfield region, while the protons of the pyranone ring and the cyclopropyl (B3062369) group resonate in the upfield region.

The detailed assignments are as follows: Two doublets are observed for the olefinic protons of the pyranone ring. youtube.com The protons of the phenyl group show characteristic signals for a monosubstituted benzene (B151609) ring. youtube.com The cyclopropyl group gives rise to a complex multiplet for the methine proton and two multiplets for the methylene (B1212753) protons. youtube.com

Table 1: ¹H NMR Spectroscopic Data for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one youtube.com

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.67 | dd | 7.9, 1.7 | Phenyl H (ortho) |

| 7.50-7.45 | m | Phenyl H (meta, para) | |

| 6.69 | d | 2.1 | H-5 |

| 6.23 | d | 2.1 | H-3 |

| 1.90 | tt | 7.9, 5.4 | Cyclopropyl CH |

| 1.12 | tt | 4.7, 2.5 | Cyclopropyl CH₂ |

Note: The data was obtained in CDCl₃ at 500 MHz. youtube.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, further confirms the structure of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one by showing the expected number of carbon signals. youtube.com The carbonyl carbon (C-4) of the pyranone ring is observed at a characteristic downfield chemical shift. youtube.com The carbons of the phenyl ring and the double bond carbons of the pyranone ring also appear in their expected regions. youtube.com The carbons of the cyclopropyl group are found in the upfield region of the spectrum. youtube.com

Table 2: ¹³C NMR Spectroscopic Data for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one youtube.com

| Chemical Shift (δ) (ppm) | Assignment |

| 179.8 | C-4 |

| 169.5 | C-2 |

| 162.7 | C-6 |

| 131.3 | Phenyl C (para) |

| 131.2 | Phenyl C (ipso) |

| 129.0 | Phenyl C (meta) |

| 125.6 | Phenyl C (ortho) |

| 111.6 | C-5 |

| 111.0 | C-3 |

| 14.1 | Cyclopropyl CH |

| 8.5 | Cyclopropyl CH₂ |

Note: The data was obtained in CDCl₃ at 125 MHz. youtube.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While detailed 2D NMR data such as COSY, HMQC, and HMBC spectra for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one have not been found in the reviewed literature, these techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, for instance, confirming the connectivity between the olefinic protons on the pyranone ring and the couplings within the cyclopropyl and phenyl groups.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different structural fragments, such as the attachment of the cyclopropyl and phenyl groups to the pyranone ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) using Atmospheric Pressure Chemical Ionization (APCI) was performed on 2-Cyclopropyl-6-phenyl-4H-pyran-4-one. youtube.com The analysis provided the exact mass of the protonated molecule [M+H]⁺, which was found to be consistent with the calculated value for the molecular formula C₁₄H₁₃O₂. youtube.com

Table 3: High-Resolution Mass Spectrometry Data for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one youtube.com

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 213.0917 | 213.0908 |

A detailed fragmentation analysis has not been reported. However, typical fragmentation patterns for such compounds would likely involve cleavages of the substituent groups from the pyranone core and rearrangements of the heterocyclic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The infrared (IR) spectrum of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, recorded using the KBr pellet method, shows characteristic absorption bands that correspond to the functional groups present in the molecule. youtube.com

Table 4: Infrared (IR) Spectroscopic Data for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one youtube.com

| Wavenumber (cm⁻¹) | Assignment |

| 3059 | C-H stretching (aromatic and vinylic) |

| 2927 | C-H stretching (aliphatic) |

| 1651 | C=O stretching (pyranone) |

| 1609, 1544, 1496 | C=C stretching (pyranone and aromatic ring) |

| 1448, 1394 | C-H bending |

| 1253, 1193, 1087 | C-O stretching |

| 931, 878, 766, 685 | Out-of-plane C-H bending |

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one was found in the course of this research. An X-ray crystal structure would provide definitive proof of the molecular connectivity and detailed information about the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related 4H-pyran-4-one derivatives, X-ray crystallography has been used to determine the planarity of the pyranone ring and the orientation of the substituents.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

While 2-Cyclopropyl-6-phenyl-4H-pyran-4-one is itself an achiral molecule, the introduction of a stereocenter into its structure would yield chiral derivatives. The determination of the enantiomeric purity of such derivatives is crucial in fields like asymmetric catalysis and pharmaceutical development, as different enantiomers can exhibit distinct biological activities. nih.govamericanlaboratory.com Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, provides powerful, non-destructive methods for this purpose. nih.gov The primary techniques in this field are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). researchgate.net

For a chiral derivative of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, each enantiomer would interact with polarized light to produce a unique chiroptical signature. Enantiomers produce mirror-image spectra, a principle that forms the basis for quantifying their relative amounts in a mixture. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is chiroptically silent.

Circular Dichroism (CD) for Enantiomeric Excess (ee) Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA) as a function of wavelength. nih.gov This technique is highly sensitive to the three-dimensional structure of molecules. For a solution containing a mixture of enantiomers, the magnitude of the CD signal at a specific wavelength (typically at the peak of a Cotton effect) is directly proportional to the enantiomeric excess (% ee) of the sample.

The relationship can be expressed as: % ee = (|ΔA_sample| / |ΔA_pure|) * 100

Where:

ΔA_sample is the measured CD absorbance of the sample mixture.

ΔA_pure is the CD absorbance of a pure enantiomer under identical conditions.

To establish a reliable method, a calibration curve is typically generated by preparing samples with known enantiomeric ratios and plotting the measured CD intensity against the % ee. rsc.org The resulting linear relationship allows for the determination of enantiomeric purity in unknown samples. Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, can also be used and may offer advantages for molecules with chromophores that are not active in the UV-Vis region. nih.govrsc.org

The table below illustrates a hypothetical calibration for determining the enantiomeric excess of a chiral derivative, demonstrating the linear correlation between the CD signal and enantiomeric purity.

| Sample ID | Known % ee (R-enantiomer) | Measured CD Signal (ΔAbs at λ_max) |

|---|---|---|

| S-1 | 100% | +0.0250 |

| S-2 | 75% | +0.0188 |

| S-3 | 50% | +0.0125 |

| S-4 | 25% | +0.0063 |

| S-5 (Racemic) | 0% | 0.0000 |

| S-6 | -50% (50% ee of S-enantiomer) | -0.0125 |

| S-7 | -100% (100% ee of S-enantiomer) | -0.0250 |

Optical Rotatory Dispersion (ORD) in Purity Analysis

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net Similar to CD, the magnitude of the specific rotation at a given wavelength is proportional to the enantiomeric composition of the sample. While single-wavelength polarimetry (e.g., at the sodium D-line, 589 nm) can be used, ORD provides more robust data, especially for compounds where the rotation at 589 nm is weak. researchgate.net The enantiomeric purity can be determined by comparing the specific rotation of the mixture to that of the pure enantiomer. libretexts.org

Coupling with Computational Methods

For novel chiral derivatives, determining the absolute configuration is a prerequisite for validating enantiomeric purity assays. Modern approaches combine experimental CD or VCD spectra with quantum mechanical calculations. americanlaboratory.com The theoretical spectra for a known configuration (e.g., the R-enantiomer) are computed and compared to the experimental spectrum. A match confirms the absolute configuration of the enantiomer present in excess, providing a comprehensive understanding of the sample's stereochemistry. americanlaboratory.comru.nl This combined experimental and theoretical approach is a powerful tool for the unambiguous structural elucidation of new chiral molecules. nih.gov

Computational and Theoretical Chemistry Studies of 2 Cyclopropyl 6 Phenyl 4h Pyran 4 One

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. For 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, the analysis of its electronic structure reveals the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. In 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyranone rings, while the LUMO is likely centered on the electron-deficient carbonyl group and the conjugated system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps show regions of negative potential (red), typically associated with lone pairs on electronegative atoms like oxygen, and regions of positive potential (blue), associated with hydrogen atoms or electron-poor centers. For this compound, the most negative potential is expected around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack and hydrogen bonding.

Studies on the parent compound, 4H-pyran-4-one, show that it possesses low aromaticity. scite.ai The introduction of the cyclopropyl (B3062369) and phenyl groups influences the electronic distribution. The phenyl group, a π-electron system, conjugates with the pyranone ring, affecting the delocalization of electrons. The cyclopropyl group, with its unique bent bonds, can also participate in conjugation, further modifying the electronic landscape.

Conformational Analysis and Stability of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, the primary sources of conformational flexibility are the rotation of the phenyl and cyclopropyl groups relative to the pyranone ring.

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as these groups rotate. beilstein-journals.orgnih.govresearchgate.net The most stable conformer will correspond to the global minimum on this surface. It is expected that the most stable conformation involves a nearly coplanar arrangement between the phenyl ring and the pyranone ring to maximize π-conjugation, although this may be slightly distorted to minimize steric hindrance. The orientation of the cyclopropyl group will also be optimized to achieve the lowest energy state. Studies on similar pyran structures have utilized DFT to determine preferred conformations and analyze intramolecular interactions like hydrogen bonds that contribute to stability. beilstein-journals.orgnih.gov

Table 1: Calculated Relative Energies of Potential Conformers This table presents hypothetical data to illustrate the results of a typical conformational analysis.

| Conformer | Dihedral Angle (Phenyl-Pyran) | Dihedral Angle (Cyclopropyl-Pyran) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 15° | 60° | 0.00 |

| 2 | 90° | 60° | +4.5 |

| 3 | 15° | 0° | +2.1 |

| 4 | 90° | 0° | +6.8 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the step-by-step mechanism of chemical reactions, identifying intermediate structures, and, most importantly, the transition states that connect them. acs.org A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, one could model various reactions, such as its synthesis or its participation in cycloaddition reactions. Using quantum mechanical methods, researchers can locate the transition state structures for each step of a proposed mechanism. acs.org This involves optimizing the geometry to find a first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. scite.ai For 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, key predicted frequencies would include:

C=O stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of a conjugated ketone.

C=C stretches: Multiple bands corresponding to the phenyl and pyranone rings would appear in the 1450-1600 cm⁻¹ region.

C-O-C stretch: An ether linkage stretch would be predicted in the 1000-1300 cm⁻¹ range.

Cyclopropyl C-H stretch: A characteristic band above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for confirming the correct conformation.

Table 2: Predicted vs. Experimental Spectroscopic Data This table illustrates how computationally predicted data can be compared with experimental findings. Experimental values are based on typical ranges for similar functional groups.

| Property | Predicted Value (DFT/B3LYP/6-31G*) | Typical Experimental Value |

| IR Freq. (C=O) | 1665 cm⁻¹ | 1650-1680 cm⁻¹ |

| ¹H NMR (Olefinic H on pyran) | 6.2 ppm | 6.0-6.5 ppm |

| ¹³C NMR (C=O) | 180 ppm | 175-185 ppm |

| ¹³C NMR (Phenyl C-1) | 132 ppm | 130-135 ppm |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. This forms the basis of Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netdergipark.org.tr

Key descriptors for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one would include:

HOMO and LUMO energies: As mentioned, these relate to the molecule's ability to act as an electron donor or acceptor.

Ionization Potential (IP) and Electron Affinity (EA): Directly related to HOMO and LUMO energies, these describe the energy required to remove an electron and the energy released when an electron is added, respectively.

Hardness and Softness: Global reactivity indices that describe the molecule's resistance to change in its electron distribution.

These descriptors can be calculated for a series of related pyranone derivatives and correlated with experimentally determined properties (e.g., biological activity) to build predictive QSAR models. researchgate.netdergipark.org.tr

Density Functional Theory (DFT) Applications in Pyranone Research

Density Functional Theory (DFT) is one of the most widely used computational methods for studying molecules of this size due to its favorable balance of accuracy and computational cost. researchgate.netaps.org In pyranone research, DFT is applied to a wide range of problems. nih.govmdpi.com

Geometry Optimization: DFT is used to find the lowest energy structure (the most stable conformation) of the molecule. nih.gov

Energy Calculations: It allows for the calculation of thermodynamic properties like enthalpy of formation and Gibbs free energy. researchgate.net

Reaction Mechanisms: As discussed, DFT is used to map out reaction pathways and calculate activation energies. acs.org

Spectroscopic Properties: Prediction of IR, Raman, and NMR spectra is a common application. nih.gov

The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ). mdpi.com The combination of the B3LYP functional with a split-valence basis set like 6-31G(d) has been shown to provide reliable results for a wide range of organic molecules. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a classical force field.

For 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, an MD simulation could be used to:

Explore conformational space: By simulating the molecule's motion over nanoseconds, one can observe transitions between different conformers and determine their relative populations at a given temperature.

Study solvent effects: MD simulations can explicitly include solvent molecules (e.g., water), providing a realistic model of how the solvent affects the solute's conformation and dynamics.

Analyze intermolecular interactions: If studying the molecule in a condensed phase or interacting with another molecule (like a biological target), MD can reveal the nature and lifetime of interactions such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com

Recent studies on other pyran derivatives have used MD simulations to understand their interaction energies with water and the average number of hydrogen bonds formed, providing insight into their solubility and dynamic stability in an aqueous environment. nih.govmdpi.com

Applications of 2 Cyclopropyl 6 Phenyl 4h Pyran 4 One in Materials Science and Catalysis

Development as Building Blocks for Advanced Materials

The synthesis of 2-cyclopropyl-6-phenyl-4H-pyran-4-one has been reported, establishing its availability as a potential building block for more complex chemical structures. One notable method is the transition-metal-free, triflic acid (TfOH)-promoted nucleophilic addition and cyclization of 1-cyclopropyl-5-phenylpenta-1,4-diyn-3-one with water. mdpi.comresearchgate.netnih.gov This atom-economic approach provides an efficient route to obtain the pyrone structure. researchgate.net

The synthesis details are summarized in the table below:

| Reactant | Reagents | Product | Yield | Physical State |

| 1-Cyclopropyl-5-phenylpenta-1,4-diyn-3-one | Water, TfOH | 2-Cyclopropyl-6-phenyl-4H-pyran-4-one | 55% | Yellow Solid |

| Table 1: Synthesis of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one nih.gov |

While this synthesis establishes its potential as a precursor, specific research detailing the development of advanced materials from 2-cyclopropyl-6-phenyl-4H-pyran-4-one is not extensively documented in publicly available literature. The presence of the cyclopropyl (B3062369) and phenyl groups offers sites for further functionalization, suggesting its potential utility in creating novel materials.

Exploration of Photophysical Properties for Optoelectronic Applications

There is no specific data available in the reviewed literature concerning the fluorescence and luminescence characteristics of 2-cyclopropyl-6-phenyl-4H-pyran-4-one.

There is no specific information in the reviewed literature regarding the application of 2-cyclopropyl-6-phenyl-4H-pyran-4-one in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Role as Ligands or Organocatalysts in Chemical Transformations

There is no direct evidence in the reviewed scientific literature of 2-cyclopropyl-6-phenyl-4H-pyran-4-one being used as a ligand or an organocatalyst in chemical transformations. Research in this specific area for this compound has not been published.

Design of Functional Materials Incorporating the Pyranone Moiety

While the synthesis of 2-cyclopropyl-6-phenyl-4H-pyran-4-one has been achieved, there is a lack of published research on the subsequent design and development of functional materials that specifically incorporate this pyranone moiety.

Future Research Trajectories and Perspectives on 2 Cyclopropyl 6 Phenyl 4h Pyran 4 One Chemistry

Innovations in Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 2-cyclopropyl-6-phenyl-4H-pyran-4-one will likely prioritize the adoption of green chemistry principles. researchgate.net

Key areas of focus will include:

Biocatalysis : The use of enzymes to catalyze the synthesis of the pyranone core or the introduction of the cyclopropyl (B3062369) moiety offers a promising green alternative. Research into engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450s, has already demonstrated success in the stereoselective synthesis of cyclopropane (B1198618) rings. rsc.orgnih.gov Similarly, biocatalytic methods for producing cyclopropyl ketones from precursors are being explored. researchgate.net Future work could involve developing specific enzymes for the asymmetric synthesis of chiral cyclopropyl pyruvates, which could serve as building blocks. rsc.orgwpmucdn.com

Catalyst- and Solvent-Free Conditions : Expanding on existing methods for other pyran derivatives, researchers will likely explore one-pot, multicomponent reactions (MCRs) that proceed under thermal heating without the need for toxic catalysts or solvents. nih.govnih.gov Such strategies improve atom economy and simplify purification processes. nih.gov

Photocatalysis : Visible-light photocatalysis represents a novel, eco-friendly approach. For instance, a method for synthesizing pyranones from furfural (B47365) alcohols using an iridium-based photocatalyst in an aqueous phase has been developed, offering a pathway that operates at room temperature with high yields. rsc.org Adapting such photocatalytic strategies for the synthesis of cyclopropyl-substituted pyranones from renewable resources is a viable future direction. acs.org

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent chemical functionalities of 2-cyclopropyl-6-phenyl-4H-pyran-4-one—the electrophilic pyranone ring and the strained, high-energy cyclopropyl group—suggest a wealth of unexplored reactivity.

Future studies will likely investigate:

Ring-Opening Reactions : The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, a property that can be exploited for synthetic purposes. fiveable.me Research into radical-triggered cyclizations has shown that cyclopropyl analogues can undergo ring-opening, providing evidence for complex reaction mechanisms. acs.org The interaction of the pyranone ring with this strained system could lead to unprecedented skeletal rearrangements and the formation of novel polycyclic or acyclic compounds.

Cycloaddition Reactions : Pyran-2-ones are known to participate in cycloaddition reactions. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the inverse electron demand Diels-Alder (IEDDA) reactions of pyranone derivatives with strained alkynes. rsc.orgresearchgate.net Future experimental work could explore the cycloaddition potential of 2-cyclopropyl-6-phenyl-4H-pyran-4-one with a variety of dienophiles and dipolarophiles, potentially leading to complex heterocyclic systems.

Functionalization via Enamino Intermediates : A novel strategy for functionalizing 4-pyrones involves their conversion to highly reactive 2-(2-(dimethylamino)vinyl)-4-pyrones. These intermediates can undergo further transformations, such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition, without opening the pyranone ring. nih.govexlibrisgroup.com Applying this methodology to the subject compound could enable the synthesis of a diverse library of conjugated pyrone derivatives with tunable properties. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving 2-cyclopropyl-6-phenyl-4H-pyran-4-one, modern synthesis technologies will be indispensable.

Flow Chemistry : Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and easier scalability. sci-hub.senumberanalytics.comnih.gov This technology is particularly well-suited for handling hazardous reagents or unstable intermediates. nih.gov The synthesis of various heterocycles, including pyranonaphtoquinone derivatives, has been successfully demonstrated using flow reactors. akjournals.comresearchgate.netuc.pt Implementing multi-step flow systems could enable the rapid and efficient production of 2-cyclopropyl-6-phenyl-4H-pyran-4-one and its derivatives in a more sustainable manner. sci-hub.seuc.pt

Automated Synthesis : The use of automated synthesis platforms, including those based on disposable reagent cartridges, can significantly increase the throughput of chemical synthesis. youtube.com These systems allow for the rapid creation of compound libraries by performing reactions and purifications automatically. researchgate.netnih.gov Integrating automated synthesis with the chemistry of 2-cyclopropyl-6-phenyl-4H-pyran-4-one would facilitate the exploration of its chemical space and the generation of derivatives for screening in various applications. researchgate.net

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of the reaction mechanisms and transient intermediates involved in the synthesis and transformation of 2-cyclopropyl-6-phenyl-4H-pyran-4-one requires sophisticated analytical techniques.

Advanced NMR Spectroscopy : While standard 1D NMR (¹H and ¹³C) is routine for structure elucidation, advanced 2D NMR techniques are crucial for unambiguously assigning the structures of complex heterocyclic compounds. researchgate.netipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between atoms, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, aiding in stereochemical assignments. numberanalytics.comnumberanalytics.com For this specific molecule, these techniques would be vital for confirming the connectivity of the cyclopropyl and phenyl groups to the pyranone core.

In Situ and Operando Spectroscopy : Techniques that allow for the monitoring of reactions in real-time (in situ) are invaluable for mechanistic studies. researchgate.net Operando spectroscopy, where a catalytic reaction is studied under actual working conditions, could be applied to investigate the formation of 2-cyclopropyl-6-phenyl-4H-pyran-4-one, providing insights into catalyst behavior and reaction kinetics. The low natural abundance and low gyromagnetic ratio of ¹⁵N can be overcome using hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange), which could be adapted for studying nitrogen-containing derivatives of the pyranone. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research, accelerating discovery and deepening understanding.

DFT Calculations : Density Functional Theory (DFT) has become a vital tool for predicting and rationalizing the reactivity of organic molecules. semanticscholar.org It can be used to calculate molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and reaction energy profiles. dntb.gov.ua For 2-cyclopropyl-6-phenyl-4H-pyran-4-one, DFT calculations could predict the most likely sites for nucleophilic or electrophilic attack, investigate the energetics of potential cyclopropyl ring-opening reactions, and model the outcomes of cycloaddition reactions. rsc.orgresearchgate.netresearchgate.net Such computational screening can guide experimental efforts toward the most promising reaction pathways. digitellinc.combeilstein-journals.org

Predicting Properties : Computational models can predict various properties, including molecular electrostatic potential (MEP) to identify reactive sites and bond dissociation energies (BDE) to assess stability. semanticscholar.orgdntb.gov.ua This synergistic approach, where computational predictions are validated by experimental results, allows for a more rational design of new derivatives and materials based on the 2-cyclopropyl-6-phenyl-4H-pyran-4-one scaffold.

Expansion of Material Science Applications

The unique structural and electronic properties of 2-cyclopropyl-6-phenyl-4H-pyran-4-one make it a candidate for applications in material science.

Organic Fluorophores : 4-pyrone derivatives have been investigated for their photophysical properties. nih.gov The introduction of an enamino moiety can lead to fluorophores with large Stokes shifts and good quantum yields. exlibrisgroup.com Future research could focus on synthesizing derivatives of 2-cyclopropyl-6-phenyl-4H-pyran-4-one to create novel merocyanine (B1260669) dyes with tunable fluorescence for applications in sensors and bioimaging. researchgate.net

Specialty Polymers and Advanced Materials : The cyclopropyl group is known to impart unique mechanical and thermal properties to materials. longdom.org Its inclusion in specialty polymers and advanced coatings is an area of active interest. longdom.org The pyranone core itself is a structural motif found in a variety of natural products and bioactive molecules, suggesting its potential for creating functional materials. nih.gov Research could explore the polymerization of functionalized 2-cyclopropyl-6-phenyl-4H-pyran-4-one monomers to create novel polymers with tailored properties for high-performance applications.

Q & A

Q. What are the standard synthetic routes for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted diketones with cyclopropane-carboxylic acid derivatives. Key steps include:

- Step 1 : Formation of the pyranone core via Claisen-Schmidt condensation or Michael addition, using catalysts like Knoevenagel or protic acids (e.g., H2SO4) .

- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

Critical Variables : - Temperature : Higher temperatures (>100°C) favor cyclization but may degrade sensitive substituents.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclopropyl group incorporation.

Yield Optimization : Pilot studies suggest yields range from 45–70%, with impurities often arising from incomplete cyclopropane ring closure .

Q. How do substituent positions (cyclopropyl at C2, phenyl at C6) affect the compound’s spectroscopic characterization?

Methodological Answer :

- NMR Analysis :

- <sup>1</sup>H NMR : Cyclopropyl protons (C2) appear as a multiplet at δ 1.2–1.5 ppm due to ring strain. The phenyl group (C6) shows aromatic protons at δ 7.2–7.8 ppm, with coupling patterns influenced by para/meta substitution .

- <sup>13</sup>C NMR : The carbonyl (C4) resonates at δ 180–185 ppm, while cyclopropyl carbons appear at δ 10–15 ppm .

- Mass Spectrometry : HRMS (ESI-TOF) typically confirms the molecular ion [M+H]<sup>+</sup> at m/z 255.1 (calculated for C14H12O2). Fragmentation patterns reveal loss of CO (28 amu) from the pyranone ring .

Advanced Research Questions

Q. How can contradictory bioactivity results for 2-Cyclopropyl-6-phenyl-4H-pyran-4-one be resolved across studies?

Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or in vitro vs. in vivo models. For example, antioxidant activity may be overestimated in DPPH assays due to solvent interactions .

- Substituent Purity : Impurities in the cyclopropyl group (e.g., partial ring opening) can skew IC50 values. Validate purity via HPLC (>95%) and XRD crystallography .

Resolution Strategy :- Meta-Analysis : Compare studies using standardized assays (e.g., OECD guidelines for cytotoxicity).

- Controlled Replication : Synthesize batches with rigorous QC and test in parallel assays .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic substitution at C3/C5 positions. Cyclopropyl strain energy (~27 kcal/mol) increases susceptibility to ring-opening reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior.

Case Study : MD simulations reveal that the phenyl group at C6 stabilizes π-π stacking in hydrophobic environments, enhancing membrane permeability .

Q. How do structural analogs of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one inform SAR studies?

Methodological Answer : Key SAR insights from analogs:

| Analog | Modification | Bioactivity Shift |

|---|---|---|

| 6-Methyl-4H-pyran-4-one | Methyl at C6 | Reduced antioxidant activity (-40%) |

| 2-(4-Fluorophenyl)-substituted | Electron-withdrawing F | Enhanced lipophilicity (logP +0.8) |

| 3-Hydroxy derivatives | Hydroxyl at C3 | Increased cytotoxicity (IC50 ↓30%) |

| Implications : |

- Cyclopropyl at C2 enhances steric hindrance, reducing off-target interactions.

- Phenyl at C6 improves binding to aromatic residues in enzyme active sites .

Q. What are the challenges in scaling up synthesis for preclinical trials?

Methodological Answer :

- Bottlenecks :

- Cyclopropane Stability : High-pressure reactors (>5 atm) required to prevent ring opening during large-scale cyclization.

- Purification : Column chromatography is inefficient for gram-scale batches; switch to recrystallization (ethanol/water mixtures) .

- Yield-Scale Correlation : Pilot data show a 15% yield drop when scaling from 1g to 100g due to heat transfer inefficiencies.

Q. How can researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer :

- Solubility : Use Hansen solubility parameters (HSPs) to optimize solvents. For example, logP = 2.1 predicts moderate solubility in ethanol (35 mg/mL) but poor in water (<0.1 mg/mL).

- Stability :

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8); stabilize with citrate buffers (pH 5–6).

- Light Exposure : UV-Vis studies show photooxidation at λ >300 nm; store in amber vials under N2.

Note : For reproducibility, cross-validate findings with orthogonal techniques (e.g., XRD for crystallinity, DSC for thermal stability) and adhere to FAIR data principles. Avoid reliance on non-peer-reviewed sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。